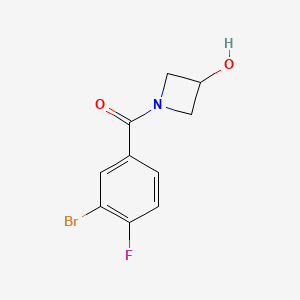

1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol

Vue d'ensemble

Description

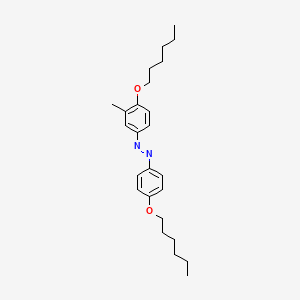

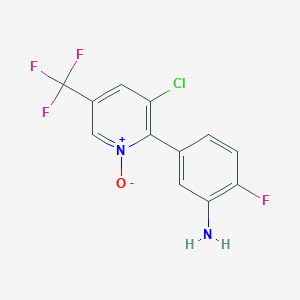

1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol1. It is widely used in various fields of scientific research and industry1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol. However, azetidines are known to be immensely reactive and have been used in the synthesis of a variety of functionalized compounds2.Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is defined by its molecular formula, C10H9BrFNO1. However, I couldn’t find a specific 2D or 3D structure for this compound.

Chemical Reactions Analysis

While I couldn’t find specific chemical reactions involving 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol, azetidines are known to be highly reactive and versatile in chemical reactions2. They can participate in a variety of reactions, including ring-opening and expansion reactions2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol are not explicitly listed in the search results. However, similar compounds have properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and polar surface area3.Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has shown that compounds structurally related to 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol have been synthesized and evaluated for their antimicrobial properties. The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, for example, demonstrated significant activity predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (S. Woulfe & M. Miller, 1985). Another study focused on the synthesis, properties, and structure-activity relationships of azetidinylquinolones, revealing that the absolute stereochemistry at the asymmetric centers was crucial for enhancing in vitro activity and oral efficacy (J. Frigola et al., 1995).

Chemical Transformations and Reactivity

The reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones and 4-aryl-1-(3-bromopropyl)azetidin-2-ones has been evaluated, leading to novel synthetic pathways for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (M. D’hooghe, Stijn Dekeukeleire, & N. de Kimpe, 2008). This demonstrates the potential of azetidin-3-ol derivatives for the synthesis of complex organic molecules with specific functional groups, facilitating the exploration of new pharmacological agents.

Drug Design and Discovery

The synthesis and evaluation of 3-Aryl-3-Sulfanyl Azetidines via iron-catalyzed thiol alkylation of N-Cbz Azetidinols highlight the role of small-ring derivatives in drug design, providing valuable motifs in new chemical space (Maryne A. J. Dubois et al., 2019). Moreover, the preparation of β-fluoro- and β,β-difluoro-histidinols from azetidine precursors indicates the versatility of these compounds in synthesizing fluorinated amino acids for potential use in medicinal chemistry and drug development (B. Dolenský, J. Narayanan, & K. Kirk, 2003).

Safety And Hazards

I couldn’t find specific safety and hazard information for 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The future directions of research involving 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol are not specified in the search results. However, given the compound’s wide use in various fields of scientific research and industry1, it is likely that it will continue to be a subject of interest in the development of new synthetic strategies and applications.

Propriétés

IUPAC Name |

(3-bromo-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYUUBQLEPVEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)

![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)